molecular formula C23H21N3O6S B12155417 (2Z)-6-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12155417
M. Wt: 467.5 g/mol
InChI Key: WVPGZKTYEDIKIM-NDENLUEZSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of thiazolo[3,2-b][1,2,4]triazines, which are heterocyclic compounds containing both sulfur and nitrogen atoms.
  • The compound’s structure consists of two benzyl groups (3,4-dimethoxybenzyl) attached to a central thiazolo[3,2-b][1,2,4]triazine ring. The Z configuration indicates that the benzylidene group is on the same side of the double bond.
  • Thiazolo[3,2-b][1,2,4]triazine derivatives have attracted interest due to their potential biological activities.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization to form the thiazolo[3,2-b][1,2,4]triazine ring. The benzylidene group is introduced during this process.

      Reaction Conditions: Specific reaction conditions may vary, but typically involve refluxing the reactants in an appropriate solvent (e.g., ethanol or acetic acid).

      Industrial Production: While not widely produced industrially, research laboratories often synthesize this compound for further investigation.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions, but modifications of the benzyl groups or the thiazolo[3,2-b][1,2,4]triazine ring are common.

  • Scientific Research Applications

      Biology: Investigations focus on its interactions with biological macromolecules (e.g., proteins, DNA) and potential therapeutic effects.

      Medicine: The compound’s pharmacological properties are explored for drug development.

      Industry: Limited industrial applications, but it may find use in specialty chemicals.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets. It could inhibit enzymes, modulate receptors, or affect cellular processes.
    • Further research is needed to elucidate its precise molecular interactions.
  • Comparison with Similar Compounds

      Uniqueness: The combination of the thiazolo[3,2-b][1,2,4]triazine scaffold and the benzylidene group makes this compound unique.

      Similar Compounds: Other thiazolo[3,2-b][1,2,4]triazines with different substituents exist, but none exactly match this structure.

    Properties

    Molecular Formula

    C23H21N3O6S

    Molecular Weight

    467.5 g/mol

    IUPAC Name

    (2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(3,4-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

    InChI

    InChI=1S/C23H21N3O6S/c1-29-16-7-5-13(10-18(16)31-3)9-15-21(27)24-23-26(25-15)22(28)20(33-23)12-14-6-8-17(30-2)19(11-14)32-4/h5-8,10-12H,9H2,1-4H3/b20-12-

    InChI Key

    WVPGZKTYEDIKIM-NDENLUEZSA-N

    Isomeric SMILES

    COC1=C(C=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)OC)OC)/SC3=NC2=O)OC

    Canonical SMILES

    COC1=C(C=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=C(C=C4)OC)OC)SC3=NC2=O)OC

    Origin of Product

    United States

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